molecular formula C18H16N6O5S B6432920 N-(4-amino-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 888423-91-4

N-(4-amino-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B6432920
CAS No.: 888423-91-4
M. Wt: 428.4 g/mol
InChI Key: HLPGSSCDVYDFJR-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H16N6O5S and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-amino-2-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]furan-2-carboxamide is 428.09028881 g/mol and the complexity rating of the compound is 790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(4-amino-2-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H16N6O5S
Molecular Weight 428.4 g/mol
CAS Number 888430-90-8
IUPAC Name This compound

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrano[3,2-c]chromene showed considerable antiproliferative activities with IC50 values in the low micromolar range against human tumor cell lines, indicating a promising avenue for anticancer drug development .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .
  • Anti-Angiogenic Effects : Some derivatives have demonstrated the ability to inhibit angiogenesis both in vitro and in vivo, which is vital for tumor growth and metastasis .
  • Specificity for Tumor Types : Certain derivatives exhibited selective activity against specific cancer types, suggesting potential for targeted therapy.

Study 1: Antiproliferative Screening

In a study evaluating the antiproliferative activity of various derivatives against eight human tumor cell lines, several compounds were identified with notable activity. For example:

Compound IDCancer Cell LineIC50 (μM)
1aHT-290.5
1cHCT1160.15
1dMCF7>50

These results indicate that the compound's structural modifications can significantly influence its biological activity and specificity .

Study 2: Mechanistic Insights

Further research into the mechanism revealed that treatment with certain derivatives led to an increase in cells arrested in the G2/M phase of the cell cycle by up to 26%, indicating effective disruption of normal mitotic processes. This effect was attributed to inhibition of tubulin polymerization.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O5S/c19-14-13(22-16(27)11-2-1-7-29-11)17(28)24-18(23-14)30-8-12(25)21-10-5-3-9(4-6-10)15(20)26/h1-7H,8H2,(H2,20,26)(H,21,25)(H,22,27)(H3,19,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPGSSCDVYDFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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